
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(5,7-Dichlorobenzofuran-2-yl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a unique combination of benzofuran, dioxolane, and triazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(5,7-Dichlorobenzofuran-2-yl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the dichloro substituents. The dioxolane ring is then synthesized and attached to the benzofuran moiety. Finally, the triazole ring is introduced through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-((2-(5,7-Dichlorobenzofuran-2-yl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .
Aplicaciones Científicas De Investigación
1-((2-(5,7-Dichlorobenzofuran-2-yl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((2-(5,7-Dichlorobenzofuran-2-yl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-((2-(5,7-Dichloro-1-benzofuran-2-yl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole
- 1-(5,7-dichloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
- 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives
Uniqueness
1-((2-(5,7-Dichlorobenzofuran-2-yl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is unique due to its combination of benzofuran, dioxolane, and triazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
98519-01-8 |
|---|---|
Fórmula molecular |
C16H15Cl2N3O3 |
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
1-[[2-(5,7-dichloro-1-benzofuran-2-yl)-4,5-dimethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H15Cl2N3O3/c1-9-10(2)24-16(23-9,6-21-8-19-7-20-21)14-4-11-3-12(17)5-13(18)15(11)22-14/h3-5,7-10H,6H2,1-2H3 |
Clave InChI |
MOWWJUKSUIQMGV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


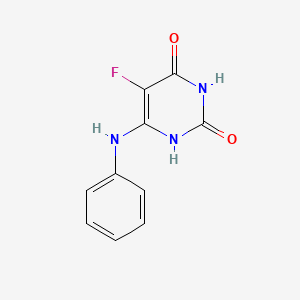
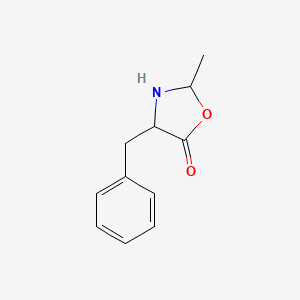
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)
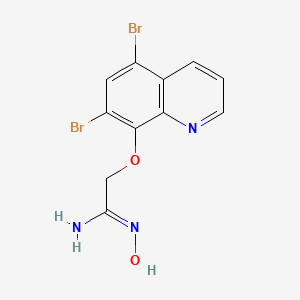
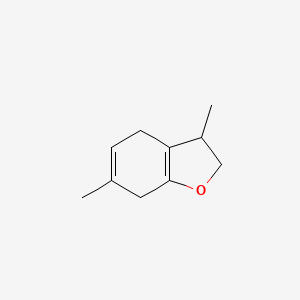
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)
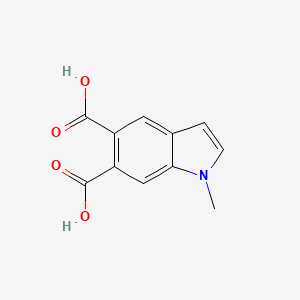
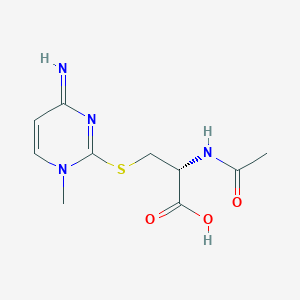
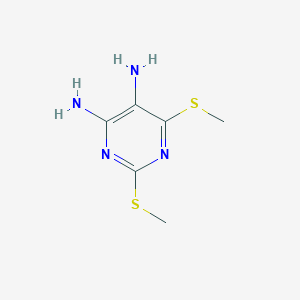
![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)
